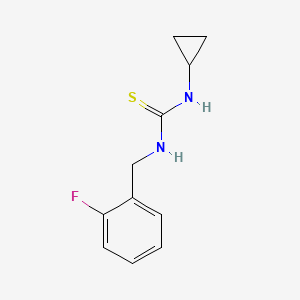

1-Cyclopropyl-3-(2-fluorobenzyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-[(2-fluorophenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2S/c12-10-4-2-1-3-8(10)7-13-11(15)14-9-5-6-9/h1-4,9H,5-7H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAYQCQTCNHDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopropyl 3 2 Fluorobenzyl Thiourea

General Synthetic Approaches to Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives is a well-established area of organic chemistry, with several reliable methods available for creating both symmetrical and unsymmetrical structures. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiourea core.

One of the most prevalent and straightforward methods is the reaction of an amine with an isothiocyanate . researchgate.net This condensation reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon atom of the isothiocyanate group, yielding the corresponding N,N'-disubstituted thiourea. This approach is highly efficient for producing unsymmetrical thioureas. researchgate.netnih.gov

Another fundamental approach begins with carbon disulfide . In this method, an amine reacts with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate salt intermediate. nih.govorganic-chemistry.org This intermediate can then be treated with a desulfurizing agent to generate an isothiocyanate in situ, which subsequently reacts with another amine to form the thiourea. nih.gov Alternatively, the dithiocarbamate can be reacted with reagents like phosgene or its equivalents to yield the final product.

Other notable methods include the reaction of amines with cyanamides and the use of thioacylating agents. researchgate.netorganic-chemistry.org For instance, stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated. organic-chemistry.org The development of modern synthetic techniques has also introduced microwave-assisted and mechanochemical (ball milling) methods, which can offer advantages such as reduced reaction times, higher yields, and solvent-free conditions. nih.govnih.govrsc.org

Table 1: General Synthetic Routes to Thiourea Derivatives

| Synthesis Method | Reactants | Key Features |

|---|---|---|

| Isothiocyanate-Amine Condensation | Amine (R-NH₂) + Isothiocyanate (R'-NCS) | Highly efficient for unsymmetrical thioureas; typically high yields. nih.gov |

| From Carbon Disulfide | Amine (R-NH₂) + Carbon Disulfide (CS₂) | Versatile; proceeds via a dithiocarbamate intermediate. nih.govorganic-chemistry.org |

| From Cyanamides | Amine (R-NH₂) + Cyanamide (R'-NHCN) + H₂S | Useful for specific substitution patterns. researchgate.net |

| Thioacylation | Amine (R-NH₂) + Thioacylating Agent (e.g., Thiophosgene) | Involves reactive and often hazardous thioacylating agents. |

| Atom-Economic Reaction | Isocyanide (R-NC) + Amine (R'-NH₂) + Sulfur (S) | High atom economy, proceeding efficiently at ambient temperatures. organic-chemistry.org |

Specific Synthetic Pathways for 1-Cyclopropyl-3-(2-fluorobenzyl)thiourea

The most direct and logical synthetic route to this compound is the condensation reaction between an appropriately substituted amine and an isothiocyanate. This pathway leverages the high reactivity and selectivity of the isothiocyanate group towards nucleophilic attack by amines.

The synthesis of the target compound relies on two key precursors, which can be paired in two complementary ways. These precursors are generally accessible either through commercial sources or straightforward synthetic procedures.

2-Fluorobenzylamine: This primary amine is a commercially available liquid. sigmaaldrich.comsigmaaldrich.comguidechem.com It serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. guidechem.comchemimpex.com Its synthesis can be achieved through standard organic transformations, such as the reduction of 2-fluorobenzonitrile or 2-fluorobenzamide.

Cyclopropylamine (B47189): This is another commercially available primary amine. Its synthesis can be accomplished through methods like the Hofmann rearrangement of cyclopropanecarboxamide or by processes starting from γ-butyrolactone. google.comgoogle.com

Cyclopropyl (B3062369) isothiocyanate: This reagent is also commercially available. For laboratory synthesis, it can be prepared from cyclopropylamine. A common method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed using a reagent like tosyl chloride to yield the isothiocyanate.

2-Fluorobenzyl isothiocyanate: This precursor can be synthesized from 2-fluorobenzylamine using similar methods described for preparing cyclopropyl isothiocyanate.

Table 2: Precursors for this compound Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2-Fluorobenzylamine | C₇H₈FN | Amine Nucleophile |

| Cyclopropyl isothiocyanate | C₄H₅NS | Isothiocyanate Electrophile |

| Cyclopropylamine | C₃H₇N | Amine Nucleophile |

| 2-Fluorobenzyl isothiocyanate | C₈H₆FNS | Isothiocyanate Electrophile |

Key Coupling and Formation Reactions (e.g., Isothiocyanate-Amine Condensation, Nucleophilic Substitution)

The formation of the this compound scaffold is primarily achieved through an isothiocyanate-amine condensation reaction. This nucleophilic addition reaction is typically high-yielding and proceeds under mild conditions.

There are two primary approaches for this specific synthesis:

Route A: The reaction of Cyclopropyl isothiocyanate with 2-Fluorobenzylamine . In this pathway, the nitrogen atom of 2-fluorobenzylamine acts as a nucleophile, attacking the central carbon of the isothiocyanate group of cyclopropyl isothiocyanate.

Route B: The reaction of 2-Fluorobenzyl isothiocyanate with Cyclopropylamine . Here, the roles are reversed, with cyclopropylamine providing the nucleophilic nitrogen to attack the electrophilic carbon of 2-fluorobenzyl isothiocyanate.

Both routes lead to the same final product. The choice between them is typically dictated by the commercial availability and cost of the starting isothiocyanate. The reaction is often carried out in a suitable organic solvent, such as ethanol, acetonitrile (B52724), or tetrahydrofuran (THF), at room temperature or with gentle heating.

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

"On-Water" Synthesis: Unsymmetrical thioureas can be synthesized effectively in water, which serves as a green solvent. This method often leads to simple product isolation via filtration and avoids the use of volatile organic compounds (VOCs). organic-chemistry.org

Mechanochemical Synthesis: Performing the amine-isothiocyanate condensation in a ball mill offers a solvent-free alternative. nih.govrsc.org This high-energy milling technique can accelerate reaction rates and often produces high yields of the desired product with minimal workup.

Catalytic Approaches: While the uncatalyzed reaction is generally efficient, certain catalysts can be employed to enhance reaction rates or enable the use of less reactive substrates. Thiourea derivatives themselves have been extensively studied as organocatalysts, particularly in activating carbonyls and imines through hydrogen bonding. researchgate.netlibretexts.org Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), have been shown to improve yields in the synthesis of N-acyl thioureas by facilitating the reaction between isothiocyanates and nucleophiles in heterogeneous systems. nih.gov

Novel Reagents: To circumvent the use of toxic and volatile reagents like carbon disulfide or thiophosgene (B130339), bench-stable solid reagents such as (Me₄N)SCF₃ have been developed. acs.org This reagent allows for a rapid and operationally simple transformation of primary amines into isothiocyanates, which can then be reacted in situ to form thioureas.

Alternative Solvents: The use of greener, bio-based solvents like cyrene has been explored as a viable alternative to traditional solvents like THF for the one-pot synthesis of thiourea derivatives, often resulting in nearly quantitative yields. nih.gov

Chemical Modification and Derivatization of the this compound Scaffold

The thiourea core is a versatile functional group that can participate in a wide array of chemical transformations. This reactivity allows for the systematic modification of the this compound scaffold to generate a diverse library of related compounds. These derivatizations are crucial for exploring structure-activity relationships in medicinal chemistry and materials science. nih.govanalis.com.my

The thiourea moiety (-NH-C(S)-NH-) possesses multiple reactive sites: the nucleophilic sulfur atom and the two nitrogen atoms. This allows for a variety of chemical modifications.

S-Alkylation (Isothiourea Formation): The sulfur atom is the most nucleophilic site and can be readily alkylated with alkyl halides to form isothiourea derivatives. These S-substituted compounds are important intermediates and have applications as organocatalysts and ligands. keaipublishing.com

Cyclization Reactions: Thioureas are invaluable precursors for the synthesis of a wide range of sulfur- and nitrogen-containing heterocycles. tandfonline.com For example, reaction with α-haloketones or α-haloesters can lead to the formation of thiazole rings. nih.govacs.org Condensation with dialkyl acetylenedicarboxylates can yield thiazolidinone scaffolds. mdpi.comnih.gov These cyclization reactions are a cornerstone of heterocyclic chemistry.

Oxidative Cyclization: Treatment of thioureas with oxidizing agents, such as bromine in acetic acid, can induce oxidative cyclization to form various heterocyclic systems, including thiazoles and thiadiazoles. ekb.eg

Conversion to Guanidines: The thiocarbonyl group can be converted into a guanidinium group. This is often achieved by S-alkylation followed by reaction with an amine, or by using specific coupling reagents like the Burgess reagent. organic-chemistry.org

Desulfurization to Ureas: The thiourea can be converted to its corresponding urea (B33335) analogue by oxidative desulfurization, although this transformation can sometimes be challenging to achieve without affecting other parts of the molecule.

Table 3: Potential Derivatization Reactions of the Thiourea Core

| Reaction Type | Reagents | Resulting Compound Class |

|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | Isothiourea |

| Cyclization | α-Haloketone | Thiazole nih.gov |

| Cyclization | Dialkyl Acetylenedicarboxylate | Thiazolidinone nih.gov |

| Oxidative Cyclization | Bromine / Acetic Acid | Thiazole/Thiadiazole ekb.eg |

| Guanidine (B92328) Formation | Burgess Reagent or S-Alkylation/Amination | Guanidine organic-chemistry.org |

Diversification Strategies on the Cyclopropyl and Fluorobenzyl Moieties

The chemical structure of this compound presents multiple opportunities for structural diversification, allowing for the systematic exploration of the structure-activity relationship of its derivatives. Key areas for modification include the cyclopropyl and the 2-fluorobenzyl moieties, as well as the thiourea linker itself.

Diversification of the Cyclopropyl Moiety

The cyclopropyl group is a key pharmacophore that can be modified to modulate the compound's biological activity and physicochemical properties. One common strategy involves the introduction of substituents on the cyclopropane (B1198618) ring. For instance, the synthesis of donor-acceptor cyclopropanes allows for subsequent ring-opening and cycloaddition reactions. While direct functionalization of the cyclopropyl group in the target molecule is challenging, analogous reactions on cyclopropyl-containing intermediates, such as cyclopropyl ketones, have been explored. These transformations can yield a variety of structurally diverse scaffolds.

Another approach is the replacement of the cyclopropyl ring with other small, strained ring systems like cyclobutyl or cyclopentyl groups, or even with unsaturated moieties. This can be achieved by starting with the corresponding amine (e.g., cyclobutylamine) in the initial thiourea synthesis. Such modifications can significantly impact the compound's conformational preferences and its interactions with biological targets.

Diversification of the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group offers several avenues for diversification. The position of the fluorine atom on the phenyl ring can be altered to the meta (3-position) or para (4-position) to investigate the influence of fluorine's electronic effects on activity. The synthesis of these positional isomers would involve using the corresponding 3-fluorobenzyl or 4-fluorobenzyl amine in the synthetic sequence.

Furthermore, additional substituents can be introduced onto the aromatic ring. Electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be incorporated to modulate the electronic properties of the phenyl ring. The synthesis of these derivatives can be accomplished by utilizing appropriately substituted benzyl (B1604629) amines. For example, N-benzyl-N'-(substituted phenyl)thioureas have been synthesized and their biological activities evaluated, providing a basis for similar modifications on the 2-fluorobenzyl moiety of the target compound.

The benzylic methylene (B1212753) bridge can also be a point of modification. For instance, the introduction of a methyl group to create a chiral center could lead to stereoisomers with potentially different biological activities.

Exploration of Isomeric and Analogous Structures

The exploration of isomeric and analogous structures of this compound is a crucial step in understanding the structural requirements for its biological activity and for the development of new chemical entities with improved properties.

Isomeric Structures

Positional Isomers: As mentioned, the synthesis of positional isomers by varying the substitution pattern on the fluorobenzyl ring is a straightforward approach. The synthesis of 1-cyclopropyl-3-(3-fluorobenzyl)thiourea and 1-cyclopropyl-3-(4-fluorobenzyl)thiourea would allow for a systematic study of the impact of the fluorine atom's position.

Structural Isomers: Rearrangement of the substituents on the thiourea nitrogen atoms would lead to structural isomers. For example, N-(ortho-cyclopropylphenyl)-N'-aryl thioureas have been studied for their cyclization reactions in the gas phase and in solution nih.gov. While this represents a significant structural departure from the parent compound, it highlights the possibility of exploring different connectivity patterns.

Analogous Structures

Thiourea Moiety Analogs: The thiourea functional group can be replaced with other bioisosteric groups. A common analog is the corresponding urea, where the sulfur atom is replaced by an oxygen atom. The synthesis of 1-cyclopropyl-3-(2-fluorobenzyl)urea would proceed through a similar synthetic route, likely using an isocyanate instead of an isothiocyanate. Guanidine analogs are another class of compounds that can be explored.

Cyclopropyl Moiety Analogs: As discussed in the diversification section, the cyclopropyl group can be replaced by other cyclic or acyclic alkyl groups. For example, replacing the cyclopropyl group with an isopropyl or a tert-butyl group could provide insights into the steric requirements of this part of the molecule.

Fluorobenzyl Moiety Analogs: The 2-fluorobenzyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl groups. For instance, replacing the phenyl ring with a pyridine or thiophene ring could introduce different electronic and steric properties, potentially leading to novel biological activities. The synthesis of such analogs would involve the use of the corresponding heteroarylmethylamines.

The systematic synthesis and evaluation of these isomers and analogs can provide a comprehensive understanding of the structure-activity relationship, guiding the design of more potent and selective compounds.

Elucidation of Molecular Mechanisms of Action for 1 Cyclopropyl 3 2 Fluorobenzyl Thiourea

Target Identification and Validation Approaches (e.g., Proteomics, Affinity-Based Probes)

Direct protein targets of 1-cyclopropyl-3-(2-fluorobenzyl)thiourea have not been explicitly identified in the reviewed literature. However, several advanced methodologies are commonly employed to identify the molecular targets of small molecules like thiourea (B124793) derivatives.

Chemical Proteomics: This is a primary strategy for target identification. frontiersin.org It often involves creating a chemical probe by attaching a reporter tag to the small molecule of interest. frontiersin.org This probe can then be used to isolate and identify binding partners from cell lysates. mdpi.com

Compound-Centered Chemical Proteomics (CCCP): In this approach, the small molecule is immobilized on a solid support to "fish" for its protein targets in a cellular extract. frontiersin.org

Activity-Based Protein Profiling (ABPP): This method uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of enzyme classes that the compound interacts with.

Proteomics Analysis: This approach compares the protein expression profiles of cells before and after treatment with the compound. frontiersin.org Techniques like two-dimensional gel electrophoresis or mass spectrometry-based methods can reveal proteins whose expression levels are altered, suggesting they are part of the affected pathway. frontiersin.orgnih.gov

Affinity-Based Probes: These probes are synthesized with three key components: an active group that binds to the target, a reporter group for detection and enrichment, and a linker. frontiersin.org Such probes would be instrumental in isolating and identifying the specific cellular interactors of this compound.

A hypothetical workflow for identifying the targets of this compound using these approaches is presented in the table below.

| Approach | Methodology | Potential Outcome for this compound |

| Proteomics | Comparative analysis of protein expression in treated vs. untreated cells. | Identification of proteins and pathways modulated by the compound. |

| Affinity-Based Probes | Synthesis of a tagged this compound probe for pull-down experiments. | Direct identification of binding proteins. |

Enzyme Inhibition, Activation, and Modulation Studies (in vitro, mechanistic)

While specific enzymatic inhibition data for this compound is not available, the thiourea scaffold is a known inhibitor of various enzymes. semanticscholar.orgtubitak.gov.tr

Cholinesterases: Many thiourea derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. tubitak.gov.trnih.govnih.gov For instance, certain unsymmetrical thiourea derivatives have exhibited IC50 values in the micromolar range against these enzymes. nih.gov

Kinases: The thiourea moiety is present in several kinase inhibitors. mdpi.com For example, some thiourea derivatives have been found to inhibit epidermal growth factor receptor (EGFR) kinase and mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer. mdpi.combiointerfaceresearch.comijmphs.com

Other Enzymes: Thiourea derivatives have also been investigated as inhibitors of other enzymes like tyrosinase and urease. semanticscholar.orgtubitak.gov.tr

The table below summarizes the enzyme inhibitory activities of various thiourea derivatives, which could suggest potential targets for this compound.

| Enzyme Target | Thiourea Derivative Class | Observed Activity | Reference |

| Acetylcholinesterase (AChE) | Unsymmetrical thioureas | Potent inhibition with low IC50 values. | nih.gov |

| Butyrylcholinesterase (BChE) | Unsymmetrical thioureas | Significant inhibitory activity. | nih.gov |

| EGFR Kinase | Diarylthioureas | Inhibition of cancer cell growth. | mdpi.com |

| p38 MAP Kinase | Aminopyrazine thioureas | Strong inhibitory activity. | ijmphs.com |

Receptor Binding and Ligand-Receptor Interaction Analyses

Specific receptor binding studies for this compound have not been reported. However, related compounds have shown affinity for certain receptors.

Growth Factor Receptors: As mentioned, derivatives of thiourea have been shown to target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and HER-2. biointerfaceresearch.com Molecular docking studies of some thiourea compounds have revealed interactions with key amino acid residues in the ATP-binding pocket of these receptors, explaining their inhibitory activity. biointerfaceresearch.com

Other Receptors: The diverse biological activities of thiourea derivatives suggest they may interact with a range of other receptors, although this remains an area for further investigation.

Cellular Pathway Perturbation and Signaling Network Mapping

The interaction of thiourea derivatives with enzymes and receptors can lead to the perturbation of various cellular signaling pathways.

Apoptosis Induction: A significant mechanism of action for many cytotoxic thiourea derivatives is the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that these compounds can trigger both early and late apoptotic events in cancer cells. mdpi.com

Inflammatory Pathways: Some thiourea compounds have been found to inhibit the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), suggesting an anti-inflammatory role. mdpi.com

MAPK Signaling Pathway: By inhibiting kinases like p38, thiourea derivatives can modulate the MAPK signaling pathway, which is critical for cell survival, proliferation, and differentiation. ijmphs.com

Investigation of Binding Specificity and Off-Target Interactions (mechanistic, not safety)

The binding specificity of a compound is crucial for its therapeutic potential and for minimizing unwanted effects. For thiourea derivatives, this is an area of active research.

Selectivity Studies: For derivatives that inhibit multiple targets, such as different kinases or cholinesterases, selectivity profiling is important. For example, some thiourea-based HER-2 inhibitors have been designed to have minimal activity against EGFR to improve their specificity. biointerfaceresearch.com

Off-Target Effects: Identifying off-target interactions is essential for a complete mechanistic understanding. Techniques like proteomics-based target identification can also reveal unintended binding partners. While no such studies have been published for this compound, this would be a critical step in its preclinical evaluation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclopropyl 3 2 Fluorobenzyl Thiourea Analogues

Design and Synthesis of 1-Cyclopropyl-3-(2-fluorobenzyl)thiourea Analogues for SAR Profiling

The design of analogues of this compound is a strategic process aimed at exploring the chemical space around the lead compound to establish a comprehensive structure-activity relationship (SAR) profile. The synthesis of these analogues typically involves multi-step procedures. A common synthetic route involves the reaction of a substituted amine with an isothiocyanate. touro.edu For instance, cyclopropylamine (B47189) can be reacted with a variety of substituted benzyl (B1604629) isothiocyanates to generate a library of thiourea (B124793) derivatives. semanticscholar.org

The general synthetic approach often begins with the preparation of the requisite isothiocyanate. This can be achieved by treating the corresponding benzyl amine with thiophosgene (B130339) or a related reagent. Subsequently, the isothiocyanate is reacted with cyclopropylamine in a suitable solvent to yield the target 1-cyclopropyl-3-(substituted benzyl)thiourea derivative. touro.edu Modifications can be introduced at three main positions: the cyclopropyl (B3062369) group, the thiourea backbone, and the 2-fluorobenzyl moiety.

Systematic modifications include:

Substitution on the phenyl ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the benzyl ring can probe the electronic and steric requirements for optimal activity. nih.gov

Modification of the thiourea linker: While less common, modifications to the thiourea group itself, such as N-methylation or replacement with a urea (B33335) or guanidine (B92328) group, can provide insights into the importance of the hydrogen bonding and geometry of this linker. mdpi.com

Impact of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are significantly influenced by the nature and position of substituents on the aromatic ring. SAR studies have demonstrated that both electronic and steric factors play a crucial role. nih.gov

For example, the presence of the fluorine atom at the ortho position of the benzyl group in the parent compound is significant. Halogen atoms can act as hydrogen bond acceptors and can influence the conformation of the molecule through steric effects, which in turn can affect binding to the biological target. mdpi.com

To illustrate the impact of substituents, a hypothetical SAR table for a series of analogues is presented below, based on general trends observed for similar compounds.

| Compound | R1 (Cyclopropyl) | R2 (Benzyl Substituent) | Biological Activity (IC₅₀, µM) |

| 1 | Cyclopropyl | 2-Fluoro | 5.2 |

| 2 | Cyclopropyl | 4-Fluoro | 8.9 |

| 3 | Cyclopropyl | 2-Chloro | 6.1 |

| 4 | Cyclopropyl | 4-Methoxy | 15.4 |

| 5 | Cyclopropyl | 4-Nitro | 2.8 |

| 6 | Isopropyl | 2-Fluoro | 12.5 |

This is a representative table based on known SAR principles and does not reflect actual experimental data for this specific series.

From this illustrative data, several trends can be inferred:

Electron-withdrawing groups, such as a nitro group at the para-position, may enhance potency. nih.gov

The position of the halogen substituent is critical, with the ortho-position potentially being more favorable than the para-position.

Electron-donating groups like methoxy (B1213986) at the para-position may decrease activity.

The cyclopropyl group appears to be important for potency, as replacing it with an isopropyl group leads to a decrease in activity.

Influence of Stereochemistry and Conformational Restrictions on Activity

The stereochemistry and conformational flexibility of drug molecules are critical determinants of their biological activity, as they dictate the three-dimensional arrangement of functional groups necessary for interaction with the target receptor. nih.gov In the case of this compound and its analogues, the cyclopropyl group plays a key role in imparting a degree of conformational rigidity. researchgate.net

The rigid, triangular structure of the cyclopropane (B1198618) ring restricts the rotational freedom of the N-cyclopropyl bond, which can lead to a more defined orientation of the molecule when binding to its target. researchgate.net This conformational restriction can be advantageous, as it may reduce the entropic penalty upon binding, leading to higher affinity. nih.gov

Furthermore, the introduction of chiral centers into the analogues can have a profound impact on their biological activity. For instance, if the cyclopropyl group were to be substituted with a group that introduces a chiral center, the resulting enantiomers could exhibit significantly different potencies. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. nih.gov

Studies on other chiral thiourea derivatives have shown that the stereochemistry of substituents can dramatically influence their tumor growth inhibitory activity. nih.gov This highlights the importance of considering stereochemical factors in the design and synthesis of new analogues.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound and its analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors from the thiourea moiety, a hydrophobic feature representing the cyclopropyl group, and an aromatic ring feature. nih.gov

This model can then be used for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity, or to guide the design of new analogues with improved properties. nih.gov

Lead optimization is an iterative process that aims to enhance the properties of a lead compound, such as this compound, to transform it into a clinical candidate. patsnap.com Key strategies include:

Improving Potency and Selectivity: Guided by SAR data and pharmacophore models, modifications are made to the lead structure to enhance its interaction with the target, while minimizing off-target effects. nih.gov

Optimizing ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the analogues are evaluated and optimized. This may involve modifying the lipophilicity of the molecule, for example, by adding or removing polar functional groups. chemrxiv.org

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be used to predict how analogues will bind and to design modifications that improve this interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. farmaciajournal.comresearchgate.net For the analogues of this compound, a QSAR model could be developed to predict the biological potency of newly designed compounds before their synthesis. nih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A series of analogues with their corresponding biological activity data is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. nih.gov

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. nih.gov

Computational and Theoretical Chemistry Investigations of 1 Cyclopropyl 3 2 Fluorobenzyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 1-Cyclopropyl-3-(2-fluorobenzyl)thiourea. These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MESP) maps are also generated to identify the electron-rich and electron-deficient regions of the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby guiding the understanding of its interaction with biological targets. Analysis of Mulliken atomic charges offers a quantitative measure of the electron distribution across the molecule, highlighting the polarity of different bonds and the partial charges on individual atoms. mdpi.com

Table 1: Quantum Chemical Properties of this compound

| Property | Value | Significance |

| HOMO Energy | Typically negative (e.g., -6.5 eV) | Indicates electron-donating ability |

| LUMO Energy | Typically less negative or positive (e.g., -1.2 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~4.5 D | Indicates overall polarity of the molecule |

Note: The values presented are illustrative and can vary based on the specific computational methods and basis sets employed.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jppres.com For this compound, docking studies have been instrumental in identifying potential biological targets and elucidating the binding modes. nih.gov These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein's active site. researchgate.netsamipubco.com

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-receptor complex over time. jppres.comnih.gov MD simulations provide a dynamic view of the complex, allowing for the analysis of conformational changes and the persistence of key interactions. researchgate.netsamipubco.com The binding free energy, often calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), offers a quantitative measure of the binding affinity. researchgate.netsamipubco.com

Table 2: Illustrative Molecular Docking and Dynamics Data

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Stability (MD Simulation) |

| Urease | -8.5 | HIS320, GLY277, ALA363 | Stable over 100 ns |

| DNA Gyrase Subunit B | -7.9 | ASP73, ILE78, PRO79 | Stable over 100 ns |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 | LEU718, VAL726, ALA743 | Stable over 100 ns |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of such computational studies.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of ADME properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. nih.gov Various computational models are employed to predict these properties for this compound. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net

Compliance with established guidelines, such as Lipinski's Rule of Five, is often assessed to predict oral bioavailability. nih.gov Other predicted properties include aqueous solubility, blood-brain barrier (BBB) penetration, Caco-2 cell permeability (as a model for intestinal absorption), and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov

Table 3: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Implication |

| Molecular Weight | ~238 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | ~2.8 | Optimal for membrane permeability |

| TPSA | ~50 Ų | Good for oral bioavailability (<140 Ų) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| Human Oral Absorption | High | Likely good bioavailability after oral administration |

| BBB Permeability | Low | Less likely to cause central nervous system side effects |

Note: These values are predictions from computational models and require experimental validation.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. nih.gov The molecule can adopt various conformations due to the rotation around its single bonds. Computational methods are used to identify the low-energy, stable conformers and to map the potential energy surface. researchgate.net This energy landscape reveals the relative stabilities of different conformations and the energy barriers for interconversion between them. The identification of the bioactive conformation, the specific shape the molecule adopts when binding to its target, is a key goal of this analysis. nih.govresearchgate.net

Fragment-Based Drug Design (FBDD) and De Novo Design Principles Applied to the Thiourea (B124793) Scaffold

The thiourea scaffold present in this compound is a versatile starting point for fragment-based drug design (FBDD) and de novo design approaches. nih.govnih.gov In FBDD, small molecular fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. The thiourea moiety itself can act as a key fragment that anchors the molecule in the binding site. acs.orgmdpi.com

De novo design involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific target. The structural information from the binding mode of this compound can be used to guide the design of new derivatives with improved properties. This can involve modifying the cyclopropyl (B3062369) or the 2-fluorobenzyl groups to explore different regions of the binding pocket or to enhance pharmacokinetic properties. The thiourea core provides a robust framework upon which these modifications can be built. chemrxiv.org

Preclinical Efficacy and Proof of Concept Studies in Disease Models Mechanistic Focus

Selection and Development of Relevant In Vitro Cellular Models for Efficacy Assessment

No published studies were found that detail the selection or development of specific in vitro cellular models for assessing the efficacy of 1-Cyclopropyl-3-(2-fluorobenzyl)thiourea.

Evaluation of Mechanistic Efficacy in Cell-Based Assays (e.g., cell viability, reporter gene assays, biomarker modulation)

There is no available data from cell-based assays such as cell viability, reporter gene assays, or biomarker modulation specifically for this compound.

In Vivo Efficacy Studies in Mechanistic Animal Models

No in vivo efficacy studies in mechanistic animal models for this compound have been documented in the searched scientific literature.

Rationale for Model Selection and Experimental Design

Information regarding the rationale for animal model selection and experimental design for this specific compound is not available.

Biomarker Monitoring and Target Engagement in Preclinical Models

There are no published findings on biomarker monitoring or target engagement for this compound in preclinical models.

Assessment of Biological Readouts and Phenotypic Changes (excluding toxicity)

No data exists on the assessment of biological readouts or phenotypic changes resulting from the administration of this compound in non-toxicity-focused studies.

Advanced Analytical and Characterization Methodologies in 1 Cyclopropyl 3 2 Fluorobenzyl Thiourea Research

Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives

The definitive identification of 1-Cyclopropyl-3-(2-fluorobenzyl)thiourea and its related substances, such as metabolites and synthetic derivatives, relies on the synergistic use of several high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While specific spectral data for this exact compound is not widely published, analysis of related thiourea (B124793) derivatives allows for the prediction of characteristic chemical shifts.

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The cyclopropyl (B3062369) protons would appear as a complex multiplet in the upfield region. The methylene (B1212753) protons of the benzyl (B1604629) group would likely present as a doublet, coupled to the adjacent NH proton. The aromatic protons of the fluorobenzyl group would exhibit a distinct splitting pattern influenced by the fluorine substituent. The NH protons of the thiourea moiety would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the cyclopropyl carbons, the methylene carbon, the aromatic carbons, and the characteristic thiocarbonyl (C=S) carbon, which typically resonates in the downfield region.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial technique, providing a highly sensitive signal for the fluorine-substituted benzene (B151609) ring, offering insights into the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to deduce the structure of this compound and its metabolites through fragmentation analysis. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.

Research on structurally similar N-(ortho-cyclopropylphenyl)-N'-aryl thioureas reveals characteristic fragmentation patterns that can be extrapolated. nih.gov Upon ionization, these molecules can undergo complex rearrangements and cyclization reactions. nih.gov The fragmentation of this compound would likely involve cleavage of the C-N bonds of the thiourea linkage and fragmentation of the benzyl and cyclopropyl groups. High-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

A plausible fragmentation pathway for this compound is outlined below:

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [M+H]⁺ | C₁₁H₁₄FN₂S⁺ | 225.0862 |

| [M-C₃H₅]⁺ | C₈H₉FN₂S⁺ | 184.0494 |

| [C₇H₆F]⁺ | 2-fluorobenzyl cation | 109.0454 |

| [C₃H₅N₂S]⁺ | Cyclopropylthiourea fragment | 101.0195 |

X-ray Crystallography of Co-crystals

X-ray crystallography provides the ultimate proof of structure by determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netspectrabase.com While the crystal structure of this compound itself is not publicly available, analysis of related cyclopropyl-containing compounds and thiourea derivatives provides a strong precedent for its structural analysis. researchgate.netresearchgate.netnih.gov

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a common strategy in pharmaceutical sciences to modify physicochemical properties. nih.govresearchgate.net Should this compound be co-crystallized, X-ray diffraction would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the thiourea N-H groups and the C=S group, as well as π-π stacking interactions from the aromatic ring.

Key crystallographic parameters that would be determined include:

| Parameter | Description |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations applicable to the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles they form. |

| Hydrogen Bonding Geometry | The distances and angles of hydrogen bonds, which are crucial for crystal packing. |

Chromatographic and Electrophoretic Methods for Purity, Stability, and Metabolic Profiling

Chromatographic and electrophoretic techniques are workhorse methods for separating and quantifying this compound from complex mixtures, assessing its purity and stability, and profiling its metabolism.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of non-volatile compounds like this compound. A typical reversed-phase HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

A stability-indicating HPLC method would be developed to separate the parent compound from its degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, light). This is crucial for determining the shelf-life and storage conditions.

Metabolic Profiling

Metabolic profiling aims to identify and quantify the metabolites of this compound formed in biological systems, such as in vitro incubations with liver microsomes or hepatocytes. mdpi.commdpi.commdpi.com This is often achieved using liquid chromatography-mass spectrometry (LC-MS). The combination of chromatographic separation with mass spectrometric detection allows for the identification of metabolites even at very low concentrations. mdpi.com

Potential metabolic transformations for thiourea-containing compounds include:

Oxidative desulfuration: Conversion of the thiourea to a urea (B33335) derivative.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or cyclopropyl group.

N-dealkylation: Removal of the cyclopropyl or benzyl group.

Conjugation: Reaction with endogenous molecules like glucuronic acid or sulfate.

Quantitative Bioanalytical Methods for Concentration Determination in Biological Matrices

For research studies investigating the disposition of this compound, robust and sensitive bioanalytical methods are required to measure its concentration in biological matrices like plasma, serum, or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. The method involves extracting the analyte from the biological matrix, separating it on an HPLC column, and detecting it using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific detection scheme minimizes interference from endogenous matrix components.

A typical LC-MS/MS bioanalytical method would be validated for:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

Linearity: The concentration range over which the method is accurate and precise.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Future Directions and Translational Research Horizons Without Clinical Application Details

Exploration of Novel Therapeutic Areas and Indications for Thiourea-Based Compounds

The thiourea (B124793) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. nih.govmdpi.com Researchers are actively exploring the potential of thiourea derivatives in various therapeutic areas beyond their established applications. These compounds, containing both nitrogen and sulfur atoms, are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects. nih.govresearchgate.net

Recent studies have highlighted the promise of thiourea derivatives in oncology, with many exhibiting potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancers. mdpi.combiointerfaceresearch.comanalis.com.my Their mechanisms of action are multifaceted, involving the inhibition of enzymes crucial for carcinogenesis and the disruption of cancer cell signaling pathways. mdpi.combiointerfaceresearch.com The ability of the thiourea moiety to form stable hydrogen bonds with biological targets is a key factor in its therapeutic potential. nih.govresearchgate.net

Beyond cancer, research is delving into the utility of thiourea-based compounds for neurodegenerative diseases and as chemotherapeutic agents against a variety of infectious agents, including bacteria, fungi, and parasites. nih.gov The structural versatility of the thiourea core allows for the synthesis of a vast library of derivatives, each with the potential for novel biological activity. nbinno.com This adaptability makes the exploration of new therapeutic indications a fertile ground for future research.

Table 1: Investigated Therapeutic Areas for Thiourea-Based Compounds

| Therapeutic Area | Examples of Investigated Activity | Key Structural Features |

|---|---|---|

| Oncology | Potent anticancer properties against various cell lines. researchgate.netbiointerfaceresearch.com | Ability to inhibit enzymes involved in carcinogenesis. biointerfaceresearch.com |

| Infectious Diseases | Antibacterial, antifungal, antiviral, and antimalarial properties. mdpi.comresearchgate.net | Varies depending on the target organism. |

| Inflammatory Disorders | Anti-inflammatory effects. nih.govmdpi.com | Modulation of inflammatory pathways. |

| Neurodegenerative Diseases | Treatment of conditions like Parkinson's disease. nih.gov | Interaction with central nervous system targets. |

| Antioxidant Applications | Capacity to scavenge free radicals. mdpi.com | Presence of moieties that can donate electrons. |

Integration of 1-Cyclopropyl-3-(2-fluorobenzyl)thiourea into Multicomponent Systems or Combination Therapies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, and thiourea derivatives are valuable components in these reactions. rsc.orgnih.gov The integration of this compound into MCRs could lead to the discovery of novel compounds with unique biological profiles. This approach allows for the generation of diverse chemical libraries for high-throughput screening in various research applications. semanticscholar.orgresearchgate.net

In the context of combination therapies, the specific biological activities of this compound could be leveraged to enhance the efficacy of other research compounds. For instance, in materials science, thiourea derivatives are used as reducing agents in two-component redox initiator systems for the polymerization of methacrylate-based materials, often found in dental applications. mdpi.com This principle of synergistic interaction could be explored in biomedical research, where this compound might act in concert with other molecules to achieve a desired biological effect. The exploration of such combinations could reveal new avenues for modulating cellular processes or pathways.

Development of Targeted Delivery Strategies for Research Applications

A significant challenge in biomedical research is the precise delivery of compounds to their intended targets to maximize their effect and minimize off-target interactions. For research applications involving this compound, targeted delivery strategies could be instrumental. One promising approach involves the use of nanocarriers. For example, thiourea-based polymers have been designed as nanoparticles to improve the targeting of cancer therapies. nih.gov These nanocarriers can encapsulate the compound, protecting it from degradation and enhancing its bioavailability for research purposes. nih.gov

By functionalizing these nanocarriers with specific ligands, it is possible to direct them to particular cell types or tissues, a strategy known as active targeting. This approach could be invaluable in preclinical studies to investigate the compound's mechanism of action in a specific biological context. The development of such targeted delivery systems for this compound would enable more precise and controlled in vitro and in vivo research.

Investigation of Prodrug Strategies and Bioreversible Derivatives

The development of prodrugs is a well-established strategy to overcome pharmaceutical challenges such as poor solubility. nih.gov A prodrug is an inactive or less active derivative of a parent compound that undergoes biotransformation in the body to release the active agent. This approach could be applied to this compound to enhance its utility in research settings.

By attaching a promoiety, such as a water-soluble group, to the thiourea structure, it may be possible to improve its aqueous solubility, facilitating its use in various experimental models. The design of such bioreversible derivatives would involve linking the promoiety via a bond that can be cleaved enzymatically or chemically under specific physiological conditions to release the parent thiourea compound. This strategy would not only improve its physicochemical properties for research applications but also allow for controlled release at the site of interest.

Challenges and Opportunities in Advancing Thiourea Chemistry for Biomedical Research

Despite their significant potential, the advancement of thiourea-based compounds in biomedical research faces certain challenges. Issues such as poor solubility and metabolic instability have been noted for some derivatives, which can limit their application. nih.gov Furthermore, the synthesis and purification of complex thiourea derivatives can be challenging. analis.com.my

However, these challenges also present significant opportunities for innovation in medicinal chemistry. The versatility of the thiourea scaffold allows for extensive structural modifications to optimize its physicochemical and pharmacokinetic properties. biointerfaceresearch.comanalis.com.my By introducing different functional groups, researchers can enhance the bioactivity, selectivity, and stability of these compounds. biointerfaceresearch.comanalis.com.my The development of novel synthetic methodologies, including green chemistry approaches, can also streamline the production of thiourea derivatives. mdpi.com

The ability of thioureas to act as ligands for metal ions also opens up the field of metallodrug research, where the coordination of a metal center to a thiourea derivative can result in novel therapeutic properties. nih.govmdpi.com The continued exploration of structure-activity relationships (SAR) will be crucial in guiding the rational design of the next generation of thiourea-based compounds for biomedical research. mdpi.com

Table 2: Challenges and Opportunities in Thiourea Chemistry

| Aspect | Challenges | Opportunities |

|---|---|---|

| Physicochemical Properties | Poor solubility and metabolic instability in some derivatives. nih.gov | Structural modification to improve solubility and stability; prodrug design. biointerfaceresearch.comnih.gov |

| Synthesis | Complex synthetic routes and purification for some derivatives. analis.com.my | Development of efficient and green synthetic methods; multicomponent reactions. mdpi.comrsc.org |

| Biological Activity | Potential for off-target effects. | Rational design based on SAR to enhance selectivity and potency. mdpi.com |

| Scope of Application | Limited to certain therapeutic areas in initial studies. | Exploration of novel therapeutic indications; development of metallodrugs. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-Cyclopropyl-3-(2-fluorobenzyl)thiourea, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves reacting cyclopropylamine with 2-fluorobenzyl isothiocyanate under controlled pH (6–8) and temperature (40–60°C). Critical parameters include solvent choice (e.g., THF or DMF), stoichiometric ratios (1:1.2 amine:isothiocyanate), and reaction time (6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How does the fluorine atom at the 2-position of the benzyl group affect the compound’s physicochemical properties?

- Methodological Answer : The fluorine atom enhances lipophilicity (logP increase by ~0.5 units compared to non-fluorinated analogs) and metabolic stability via reduced CYP450-mediated oxidation. These properties can be quantified using HPLC-based logP measurements and liver microsomal assays .

Q. What spectroscopic techniques are essential for characterizing this thiourea derivative?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the thiourea (–NH–C(=S)–NH–) linkage (δ 9.8–10.2 ppm for NH protons). FT-IR identifies the C=S stretch (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with cyclohexyl or altering fluorobenzyl positions).

- Step 2 : Test in vitro activity (e.g., IC₅₀ in cancer cell lines or MIC in antimicrobial assays).

- Step 3 : Use QSAR modeling to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. For example, 2-fluorine improves membrane permeability, but 4-fluorine may reduce target binding affinity .

Q. What experimental strategies resolve contradictions in reported biological data across similar thiourea derivatives?

- Methodological Answer :

- Approach 1 : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Approach 2 : Perform head-to-head comparisons of conflicting compounds under identical conditions.

- Approach 3 : Use X-ray crystallography or molecular docking to identify structural motifs critical for target interaction (e.g., fluorobenzyl orientation in kinase binding pockets) .

Q. How can computational methods predict the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., sulfur in C=S) prone to nucleophilic attack.

- Metabolic Prediction : Use software like MetaSite to simulate Phase I oxidation (e.g., cyclopropyl ring opening) and Phase II glucuronidation .

Q. What factorial design approaches optimize multi-step synthesis for scalability?

- Methodological Answer : Apply a 2³ factorial design to evaluate three factors: temperature (40°C vs. 60°C), catalyst loading (0.1% vs. 0.5%), and solvent polarity (DMF vs. acetonitrile). Response surface methodology (RSM) can model interactions and identify optimal conditions for >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.